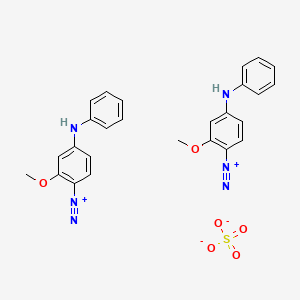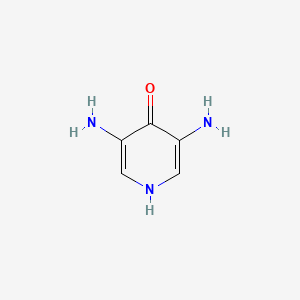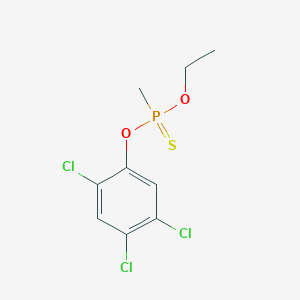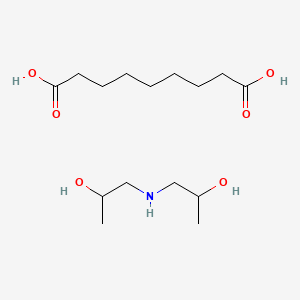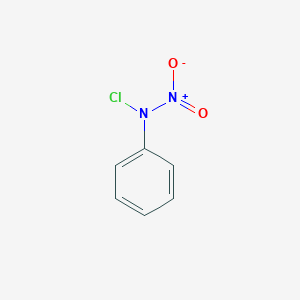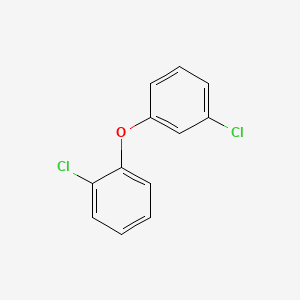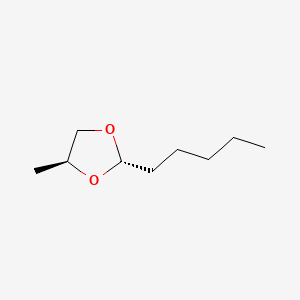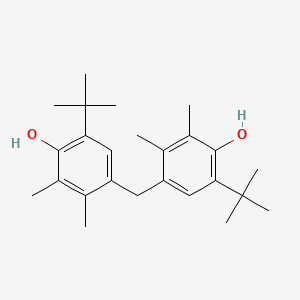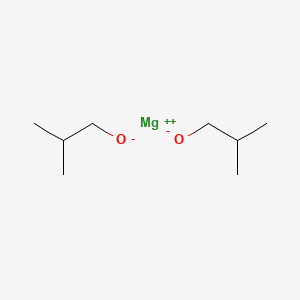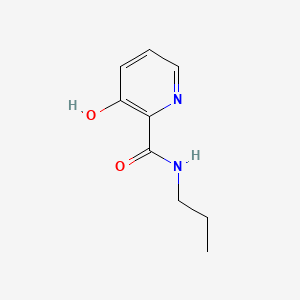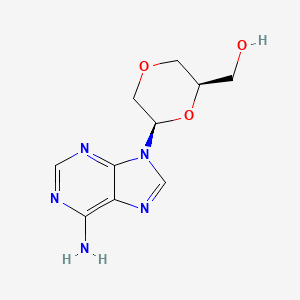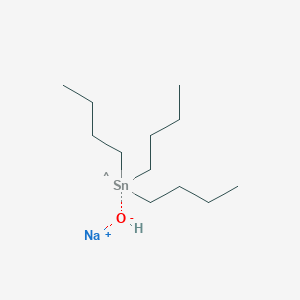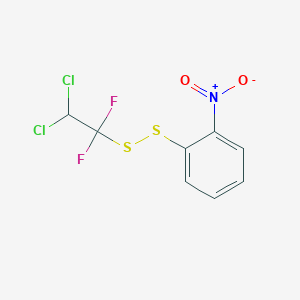
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is a complex organic compound with a unique structure that includes both fluorine and chlorine atoms, as well as a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide typically involves multiple steps, starting with the preparation of the 1,1-difluoro-2,2-dichloroethyl group and the 2-nitrophenyl disulfide group separately. These groups are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, sulfur sources, and nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence its reactivity and binding affinity to various biological targets. The nitrophenyl group may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-difluoroethene: Shares the difluoro-dichloroethyl group but lacks the nitrophenyl disulfide moiety.
1,1-Dichloro-2,2-difluoroethane: Similar in structure but differs in the presence of hydrogen atoms instead of the nitrophenyl group.
1,1-Difluoro-2,2-dichloroethylene: Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1-Difluoro-2,2-dichloroethyl 2-nitrophenyl disulfide is unique due to the combination of its difluoro-dichloroethyl group and nitrophenyl disulfide moiety
Propriétés
Numéro CAS |
133832-27-6 |
|---|---|
Formule moléculaire |
C8H5Cl2F2NO2S2 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
1-[(2,2-dichloro-1,1-difluoroethyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H5Cl2F2NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H |
Clé InChI |
NDGVYVOPFXTJPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


